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SOUTH SAN FRANCISCO, Calif. — November 12, 2025 — This technical guide provides an in-
depth analysis of the mechanism of action of olutasidenib (REZLIDHIA™), a potent and
selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), for the treatment of adult
patients with relapsed or refractory (R/R) acute myeloid leukemia (AML). This document is
intended for researchers, scientists, and drug development professionals engaged in the fields
of oncology and hematology.

Executive Summary

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth
of abnormal myeloid cells in the bone marrow and blood. A subset of AML patients, estimated
to be between 7% and 14%, harbor mutations in the IDH1 gene.[1] These mutations lead to the
production of an oncometabolite, D-2-hydroxyglutarate (2-HG), which plays a central role in
oncogenesis by disrupting normal cellular differentiation.[2][3] Olutasidenib is an orally
administered, small-molecule inhibitor that selectively targets mutant IDH1, leading to a
reduction in 2-HG levels and the restoration of myeloid differentiation.[4][5] Approved by the
U.S. Food and Drug Administration (FDA) on December 1, 2022, for adult patients with R/R
AML with a susceptible IDH1 mutation, olutasidenib offers a targeted therapeutic option for
this patient population.[6][7]

The Role of Mutant IDH1 in AML Pathogenesis
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The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to a-
ketoglutarate (a-KG).[8] However, specific heterozygous mutations in the catalytic domain of
IDH1, most commonly at the R132 residue, confer a neomorphic enzymatic activity.[2] This
altered function enables the mutant IDH1 enzyme to convert a-KG into the oncometabolite 2-
HG.[2][3]

The accumulation of 2-HG competitively inhibits a-KG-dependent dioxygenases, including TET
family DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.[1][9]
This widespread epigenetic dysregulation results in DNA and histone hypermethylation, which
in turn blocks the differentiation of hematopoietic progenitor cells, a hallmark of AML.[1][9]
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Caption: Pathogenesis of IDH1-mutant AML.
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Olutasidenib: Mechanism of Action

Olutasidenib is a selective, allosteric inhibitor that binds to the mutant IDH1 enzyme.[10] This
binding prevents the catalytic activity responsible for converting a-KG to 2-HG, leading to a
significant reduction in intracellular 2-HG levels.[11][12] The decrease in 2-HG restores the
function of a-KG-dependent dioxygenases, reversing the epigenetic block and inducing the
differentiation of leukemic blasts into mature myeloid cells.[4][11]

Preclinical studies demonstrated that olutasidenib potently inhibits various IDH1-R132 mutant
proteins and suppresses 2-HG production in primary human AML cells, which in turn induces
granulocytic and monocytic differentiation.[2]
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Caption: Olutasidenib’'s mechanism of action.

Quantitative Data Summary
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The efficacy and safety of olutasidenib were primarily established in the pivotal Phase 2
cohort of Study 2102-HEM-101.[6][9]

Preclinical Inhibitory Activity

Mutant IDH1 Protein ICs0 (NM)

R132H, R132L, R132S, R132G, R132C 8-116

Wild-Type IDH1 No significant activity
Mutant IDH2 No significant activity

Table 1: In vitro inhibitory activity of olutasidenib
against various IDH1 mutations. Data from FDA

Approval Summary.[2]

Clinical Efficacy in R/IR AML (Study 2102-HEM-101)
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Efficacy Endpoint

Result (N=147)

Primary Endpoint

CR + CRh Rate

35% (95% Cl: 27%-43%)[2][9]

- Complete Remission (CR)

329[9]

- CR with Partial Hematologic Recovery (CRh)

2.7%

Duration of Response

Median Duration of CR + CRh

25.9 months (95% CI: 13.5-NR)[2][9]

Other Key Endpoints

Median Time to CR or CRh

1.9 months[9]

Overall Response Rate (ORR)

48%[9][11]

Median Overall Survival (OS)

11.6 months (95% Cl: 8.9-15.5)[9]

Transfusion Independence

Became TI (from TD at baseline, n=86)

34%][2]

Table 2: Summary of efficacy results from the

pivotal Phase 2 cohort of Study 2102-HEM-101.

(210911 1]

(CR: Complete Remission; CRh: CR with partial

hematologic recovery; Cl: Confidence Interval;

NR: Not Reached; TI: Transfusion Independent;

TD: Transfusion Dependent)

Select Safety Profile (Study 2102-HEM-101)
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Adverse Reaction (220%) All Grades (N=153) Grade =3
Nausea 38% 1%
Fatigue/Asthenia 36% 7%
Arthralgia 28% 3%
Constipation 26% 0%
Leukocytosis 25% 9%
Dyspnea 24% 5%
Pyrexia 24% 2%
Rash 23% 2%
Mucositis 22% 3%
Diarrhea 21% 1%
Transaminitis 21% 12%

Adverse Event of Special

Interest

Differentiation Syndrome 16%][2] 9%[4]

Table 3: Common adverse
reactions and differentiation
syndrome in patients with R/R
AML treated with olutasidenib.

[2]14]

Experimental Protocols

Detailed methodologies for the key experiments cited are summarized below.

IDH1 Enzymatic Assay (for ICso Determination)

The inhibitory activity of olutasidenib on mutant IDH1 enzymes was determined using a
biochemical assay that measures the NADPH-dependent reduction of a-KG to 2-HG.
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e Enzyme Preparation: Recombinant human IDH1-R132H and IDH1-R132C proteins were
expressed and purified.

e Reaction Mixture: The assay was conducted in a buffer containing Tris-HCI, NaCl, MgClz,
and DTT. The reaction included the mutant IDH1 enzyme, NADPH, and a-KG.

« Inhibitor Addition: Olutasidenib was serially diluted and added to the reaction mixture.

e Initiation and Incubation: The reaction was initiated by the addition of a-KG and incubated at
room temperature.

e Detection: The rate of NADPH consumption was monitored by measuring the decrease in
absorbance at 340 nm over time using a spectrophotometer.

o Data Analysis: ICso values were calculated by fitting the dose-response data to a four-
parameter logistic equation.

(Protocol adapted from methodologies described in "Structure-Based Design and Identification
of FT-2102 (Olutasidenib), a Potent Mutant-Selective IDH1 Inhibitor").[10]

Cellular 2-HG Measurement

The on-target effect of olutasidenib was confirmed by measuring 2-HG levels in mutant IDH1-
expressing cells.

e Cell Culture: HCT116 human colon cancer cells engineered to express IDH1-R132C were
cultured under standard conditions.

o Compound Treatment: Cells were treated with varying concentrations of olutasidenib for a
specified period (e.g., 24-48 hours).

» Metabolite Extraction: Intracellular metabolites were extracted from cell pellets using a
methanol/water solution, followed by chloroform separation.

» Sample Analysis: The aqueous layer containing 2-HG was analyzed using liquid
chromatography-mass spectrometry (LC-MS/MS). A standard curve was generated using
known concentrations of 2-HG for quantification.
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o Data Normalization: 2-HG levels were normalized to the total protein concentration or cell
number in each sample.

(Protocol adapted from methodologies described in "Structure-Based Design and Identification
of FT-2102 (Olutasidenib), a Potent Mutant-Selective IDH1 Inhibitor").[10]

Clinical Trial Workflow (Study 2102-HEM-101)

The pivotal study was an open-label, single-arm, multicenter trial designed to evaluate the
efficacy and safety of olutasidenib in patients with R/R AML with a confirmed IDH1 mutation.

El
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Study 2102-HEM-101 Workflow
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Caption: High-level workflow for the pivotal Phase 2 study.
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Conclusion

Olutasidenib represents a significant advancement in the targeted therapy of IDH1-mutated
R/R AML. Its mechanism of action is well-defined, directly targeting the neomorphic activity of
the mutant IDH1 enzyme to deplete the oncometabolite 2-HG. This action reverses the 2-HG-
mediated epigenetic blockade, promoting myeloid differentiation and leading to durable clinical
responses. The data from preclinical and clinical studies provide a robust foundation for its use
in this molecularly defined, poor-prognosis patient population.[13] Further research is ongoing
to explore its role in other IDH1-mutated malignancies and in combination with other
therapeutic agents.[12][14]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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